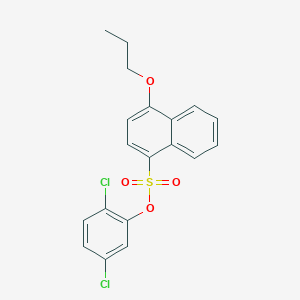
2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of dichlorophenyl and propoxynaphthalene groups attached to a sulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate typically involves the reaction of 2,5-dichlorophenol with 4-propoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of quinones or hydroquinones, respectively.
科学研究应用
2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonate group can mimic the phosphate group in biological systems, making it useful in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The aromatic rings can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate: Used in spectrophotometric detection of total bilirubin in serum.
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzenamine: Used as an intermediate in organic synthesis.
Uniqueness
2,5-Dichlorophenyl 4-propoxynaphthalene-1-sulfonate is unique due to its specific combination of dichlorophenyl and propoxynaphthalene groups, which confer distinct chemical and physical properties
属性
分子式 |
C19H16Cl2O4S |
|---|---|
分子量 |
411.3 g/mol |
IUPAC 名称 |
(2,5-dichlorophenyl) 4-propoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C19H16Cl2O4S/c1-2-11-24-17-9-10-19(15-6-4-3-5-14(15)17)26(22,23)25-18-12-13(20)7-8-16(18)21/h3-10,12H,2,11H2,1H3 |
InChI 键 |
BDVNSPIEPHYKQP-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















